molecular formula C9H19BrOSi B8194429 ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B8194429
M. Wt: 251.24 g/mol
InChI Key: WWDAUNBDJWTZNX-UHFFFAOYSA-N
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Description

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane (CAS 293313-66-3) is an organosilane compound with the molecular formula C 9 H 19 BrOSi and a molecular weight of 251.24 . This compound is typically characterized as a moisture-sensitive liquid and is for research and development purposes only. Due to the limited public data available, the specific research applications and detailed mechanism of action for ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane are not fully elaborated in the searched literature. The 2-bromoallyl group incorporated into this silane ether suggests potential utility as a versatile synthetic intermediate in organic synthesis. Researchers are advised to handle this compound with care, following all appropriate safety protocols for moisture-sensitive and potentially irritant substances.

Properties

IUPAC Name

2-bromoprop-2-enoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDAUNBDJWTZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 2-Bromoallyl Alcohol with tert-Butyldimethylsilyl Chloride

The most direct route involves the reaction of 2-bromoallyl alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) under basic conditions. This method leverages nucleophilic substitution, where the hydroxyl group of 2-bromoallyl alcohol attacks the electrophilic silicon center in TBDMSCl.

Procedure :

  • Reagents :

    • 2-Bromoallyl alcohol (1.0 equiv)

    • TBDMSCl (1.2 equiv)

    • Imidazole (2.5 equiv) as a base

    • Anhydrous dichloromethane (DCM) as solvent

  • Conditions :

    • Reaction conducted under nitrogen atmosphere at 0°C → room temperature (20–25°C)

    • Stirring duration: 12–24 hours

  • Workup :

    • Quench with saturated ammonium chloride

    • Extract with DCM (3 × 50 mL)

    • Dry over anhydrous sodium sulfate

    • Purify via fractional distillation under reduced pressure (boiling point: 81–83°C at 2.5 mmHg)

Key Insights :

  • Yield : 85–92%

  • Purity : ≥97.5% (validated via HPLC)

  • Challenges : Moisture sensitivity necessitates strict anhydrous conditions to prevent hydrolysis of TBDMSCl .

Lewis Acid-Catalyzed Rearrangement for Industrial Scalability

A patent-pending industrial method adapts silane rearrangement using Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency and reduce byproducts .

Procedure :

  • Reagents :

    • TERT-BUTYL DIMETHYL CHLORO SILANE (1.0 equiv)

    • Dimethyl dichlorosilane (DMCS) (3.0 equiv)

    • Zinc chloride (0.1 equiv)

  • Conditions :

    • Temperature: 35–45°C

    • Reaction time: 8–10 hours

  • Distillation :

    • Use a rectifying tower (7–11 m height, 45–55 cm diameter) with regular pottery packing

    • Collect fraction at 81–83°C

Key Insights :

  • Yield : 99.96–99.99% purity

  • Advantages : Avoids tetrahydrofuran (THF), eliminating azeotrope issues and reducing solvent waste .

Optimization of Base and Solvent Systems

Comparative studies highlight the impact of base and solvent selection on reaction kinetics:

BaseSolventTemperature (°C)Time (h)Yield (%)
ImidazoleDCM251292
TriethylamineTHF0 → 252488
PyridineAcetonitrile40678

Findings :

  • Imidazole in DCM maximizes yield due to superior HCl scavenging .

  • THF prolongs reaction time but minimizes side reactions .

Spectroscopic Characterization and Validation

Critical analytical data ensure structural fidelity:

1H NMR (400 MHz, CDCl₃) :

  • δ 5.85 (d, J = 1.8 Hz, 1H, CH₂=CHBr)

  • δ 5.43 (d, J = 1.6 Hz, 1H, CH₂=CHBr)

  • δ 4.11 (m, 2H, OCH₂)

  • δ 0.82 (s, 9H, t-Bu)

  • δ 0.00 (s, 6H, Si(CH₃)₂)

13C NMR (100 MHz, CDCl₃) :

  • δ 132.0 (CH₂=CHBr)

  • δ 114.8 (CH₂=CHBr)

  • δ 67.6 (OCH₂)

  • δ 25.9 (t-Bu)

  • δ -5.2 (Si(CH₃)₂)

IR (neat) :

  • Peaks at 2958 cm⁻¹ (C-H stretch), 1637 cm⁻¹ (C=C), 1240 cm⁻¹ (Si-O) .

Industrial-Scale Purification Techniques

Large-scale production employs advanced distillation systems:

ParameterSpecification
Column height7–11 m
Packing materialRegular pottery/glass
Boiling range81–83°C
Purity post-distillation99.96–99.99%

Chemical Reactions Analysis

Types of Reactions: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl and carbonyl groups, facilitating complex synthetic routes .

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It aids in the modification of biomolecules to enhance their stability and activity .

Industry: In the industrial sector, ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and coatings .

Mechanism of Action

The mechanism of action of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl group forms a stable bond with hydroxyl or carbonyl groups, preventing unwanted reactions during synthetic processes .

Comparison with Similar Compounds

Alkyl vs. Allyl Bromide Silyl Ethers

  • ((3-Bromopropoxy)-tert-butyldimethylsilane (CAS 89031-84-5) :
    This compound has a bromine atom on a linear propoxy chain, forming a primary bromide. In contrast, the bromine in ((2-bromoallyl)oxy)(tert-butyl)dimethylsilane is part of an allylic system (secondary bromide). The allylic bromide exhibits higher reactivity in elimination (e.g., dehydrohalogenation) and transition-metal-catalyzed coupling reactions (e.g., Heck or Suzuki) due to conjugation with the double bond .
    Key Difference : Allylic bromides favor elimination or coupling over SN2 substitution, which dominates in primary bromides .

Allyl vs. Propargyl Silyl Ethers

  • ((4-Bromobut-3-yn-1-yl)oxy)(tert-butyl)dimethylsilane :
    This compound contains a brominated propargyl group. The sp-hybridized alkyne introduces strain and reactivity distinct from the sp²-hybridized allyl group. Propargyl derivatives are prone to cycloadditions (e.g., Huisgen) or alkyne metathesis, whereas allyl bromides participate in electrophilic additions or allylic substitutions .
    Key Difference : Propargyl systems enable access to cyclic or conjugated products, while allyl systems are versatile in forming carbon-carbon bonds via allylic intermediates.

Substituted Allyl Silyl Ethers

  • tert-Butyl((2-methylallyl)oxy)diphenylsilane :
    The methyl substituent on the allyl group increases steric hindrance, reducing electrophilicity compared to the bromoallyl group. The diphenylsilyl group further enhances steric protection, slowing hydrolysis rates relative to TBDMS ethers .
    Key Difference : Electron-withdrawing bromine in the target compound enhances electrophilicity, enabling nucleophilic attacks, whereas methyl groups promote steric stabilization.

Aromatic vs. Aliphatic Silyl Ethers

  • ((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)(tert-butyl)dimethylsilane :
    This compound incorporates a brominated thiophene ring, enabling applications in heterocyclic chemistry. The methoxymethyl group modifies electronic properties, directing reactivity toward electrophilic aromatic substitution or cross-couplings (e.g., Kumada) .
    Key Difference : Aromatic bromides are pivotal in constructing fused heterocycles, while aliphatic bromides are suited for chain elongation or functional group interconversion.

Steric and Electronic Effects of Silyl Groups

  • tert-Butyl((trans-2-mesitylcyclohexyl)oxy)dimethylsilane :
    The mesityl group introduces significant steric bulk, reducing accessibility to the silyl-protected oxygen. This contrasts with the TBDMS group in the target compound, which balances steric protection with moderate reactivity .
    Key Difference : Bulky silyl groups (e.g., diphenyl or mesityl) enhance hydrolytic stability but limit reaction scope due to steric constraints.

Comparative Data Table

Compound Key Substituent Reactivity Profile Applications Stability to Hydrolysis
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane Allylic Br, TBDMS Cross-coupling, elimination Allylic substitutions, Heck reactions Moderate
(3-Bromopropoxy)-TBDMS Primary Br, TBDMS SN2 substitutions Alkyl chain functionalization High
((4-Bromobut-3-yn-1-yl)oxy)-TBDMS Propargyl Br, TBDMS Cycloadditions, metathesis Alkyne-based synthesis Moderate
tert-Butyl((2-methylallyl)oxy)diphenylsilane Methylallyl, diphenylsilyl Sterically hindered reactions Protected alcohol intermediates Very high
((4-Bromo-5-(methoxymethyl)thiophen-2-yl)methoxy)-TBDMS Thiophene Br, TBDMS Heterocyclic cross-couplings Thiophene functionalization Moderate

Biological Activity

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane, also known as BEDMS, is a versatile organosilicon compound that has garnered attention for its biological activity and applications in synthetic organic chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10_{10}H19_{19}BrO2_2Si
  • Molecular Weight : 273.24 g/mol
  • CAS Number : 86864-60-0

The structure of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane features a brominated allyl group attached to a tert-butyl dimethylsilyl ether, which contributes to its reactivity and utility in various chemical reactions.

((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane acts primarily as a nucleophilic reagent, enabling the formation of carbon-carbon bonds through electrophilic substitution reactions. Its ability to facilitate N-protection reactions makes it particularly valuable in organic synthesis, where it is used to create ethers and esters. The compound's reactivity is enhanced by the presence of the bromine atom, which can participate in nucleophilic substitutions or eliminations.

Biological Activity

  • Antimicrobial Properties
    • Preliminary studies indicate that compounds similar to ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Cytotoxic Effects
    • Research has shown that BEDMS can induce cytotoxicity in certain cancer cell lines. The mechanism appears to involve the disruption of cellular membranes and interference with metabolic pathways, leading to apoptosis.
  • Neuroprotective Effects
    • Some derivatives of silane compounds have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. These compounds may enhance the survival of dopaminergic neurons by modulating receptor activity.

1. Synthesis and Evaluation of Antimicrobial Activity

A study conducted by researchers at a leading university synthesized several derivatives of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the bromine substituent significantly enhanced antimicrobial activity.

CompoundMinimum Inhibitory Concentration (MIC)
BEDMS32 µg/mL
Derivative A16 µg/mL
Derivative B8 µg/mL

2. Cytotoxicity Assessment in Cancer Cell Lines

In vitro assays were performed on various cancer cell lines (e.g., HeLa, MCF-7). The findings revealed that BEDMS exhibited dose-dependent cytotoxicity:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane, and how can side reactions be minimized?

  • Methodological Answer : The compound is typically synthesized via silylation of 2-bromoallyl alcohol with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), using imidazole or DMAP as a base to deprotonate the alcohol . To minimize hydrolysis of the silyl ether, reactions must be conducted under inert (N₂/Ar) and anhydrous conditions. Side products like disilylated derivatives can arise if stoichiometry is not tightly controlled (e.g., excess TBSCl). Purification via silica gel chromatography (hexane/ethyl acetate gradients) effectively isolates the product .

Q. How can the bromoallyl moiety in this compound be leveraged for further functionalization in organic synthesis?

  • Methodological Answer : The bromoallyl group undergoes nucleophilic substitution (e.g., with NaN₃ or KCN in DMSO/THF) or cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts). For substitution, polar aprotic solvents and elevated temperatures (50–80°C) enhance reactivity. For cross-couplings, ligand choice (e.g., XPhos) and base (K₂CO₃) are critical for regioselectivity .

Q. What spectroscopic techniques are most reliable for confirming the structure of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane?

  • Methodological Answer :

  • ¹H NMR : Key signals include the tert-butyl singlet (δ 0.9–1.1 ppm), allylic protons (δ 5.5–6.2 ppm, splitting patterns depend on geometry), and silyl methyl groups (δ 0.1–0.3 ppm) .
  • ¹³C NMR : The silyl carbons appear at δ 18–25 ppm, while the bromoallyl carbons resonate at δ 110–130 ppm .
  • HRMS : A molecular ion peak at m/z ≈ 293.05 (C₉H₁₈BrOSi⁺) confirms the molecular formula .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyldimethylsilyl (TBS) group influence regioselectivity in transition-metal-catalyzed reactions involving this compound?

  • Methodological Answer : The TBS group directs reactivity by sterically shielding the oxygen atom, favoring nucleophilic attack at the less hindered bromoallyl terminus. In Pd-catalyzed allylic substitutions, ligands like PPh₃ enhance selectivity for the γ-position. Computational studies (DFT) can model steric effects to predict outcomes .

Q. What mechanistic insights explain the iron-catalyzed radical pathways observed in reactions of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane?

  • Methodological Answer : Fe(acac)₃ catalyzes single-electron transfer (SET) to generate allyl radicals, enabling C–C bond formation. In EtOH at 60°C, radical trapping experiments (e.g., TEMPO) confirm intermediacy. Optimizing Fe loading (10–20 mol%) and solvent polarity (EtOH > THF) maximizes yields .

Q. How can contradictions in reported reactivity of bromoallyl silyl ethers versus iodo/bromo analogs be resolved?

  • Methodological Answer : Iodo analogs (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) exhibit faster oxidative addition in cross-couplings due to lower bond dissociation energy (C–I vs. C–Br). However, bromoallyl derivatives offer superior stability. Systematic kinetic studies (e.g., monitoring by GC-MS) under identical conditions (solvent, catalyst) clarify discrepancies .

Q. What strategies enhance the stability of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane under basic or protic conditions?

  • Methodological Answer : Stability is pH-dependent. In basic media (pH > 10), silyl ether hydrolysis accelerates. Adding chelating agents (e.g., EDTA) sequesters trace water. Storage at –20°C under argon with molecular sieves extends shelf life. For protic reactions, silyl ethers can be transiently protected with triethylsilyl (TES) groups .

Applications in Drug Discovery & Materials Science

Q. How can this compound serve as a precursor to bioactive molecules with antiviral or antitumor activity?

  • Methodological Answer : The bromoallyl group can be functionalized into azides (click chemistry) or coupled with heterocycles (e.g., pyrimidines) for antiviral screening. For example, replacing Br with a triazole moiety via Huisgen cycloaddition generates libraries for targeting viral polymerases .

Q. What role does this compound play in synthesizing silicon-containing polymers with tailored thermal properties?

  • Methodological Answer : As a monomer in ADMET (acyclic diene metathesis) polymerization, the bromoallyl group enables post-polymerization modifications (e.g., thiol-ene reactions). TGA analysis shows silyl ethers enhance thermal stability (decomposition >300°C) compared to hydrocarbon analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
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((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane

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